Carbamothioylmethanecarbonimidoylcyanide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5N3S |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
3-amino-3-sulfanylidenepropanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3S/c5-2-3(6)1-4(7)8/h6H,1H2,(H2,7,8) |
InChI Key |
GTSGJXHJZIJAFW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)C#N)C(=S)N |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Carbamothioylmethanecarbonimidoylcyanide
Quantum Chemical Investigations of Electronic Structure
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve approximations of the Schrödinger equation to provide detailed insights into electron distribution, molecular geometry, and reactivity.
Spectroscopic Parameter Prediction and Validation Methodologies
Computational methods are widely used to predict spectroscopic data. These predictions are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift PredictionsComputational chemistry can also predict Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei such as ¹H and ¹³C.researchgate.netnih.govThese calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value.researchgate.netescholarship.orgComparing the predicted NMR spectrum with an experimental one is a powerful method for structural elucidation and verification, helping to assign the correct signals to the corresponding atoms in the molecule.nih.gov
Without specific published data for Carbamothioylmethanecarbonimidoylcyanide, the detailed tables and research findings requested cannot be provided. The information above serves as a general overview of the powerful predictive capabilities of these computational methods, which remain to be applied to this particular compound.
In-Depth Theoretical and Computational Analysis of this compound Remains Elusive
A thorough investigation into existing scientific literature reveals a significant gap in the theoretical and computational chemistry data available for the compound “this compound.” Despite extensive searches, no specific published research detailing the electronic absorption spectra, reaction mechanisms, or computational energy profiles for this particular molecule could be located.
The user's request for an article structured around specific computational chemistry subsections—namely Electronic Absorption Spectra (UV-Vis) Calculations, Transition State Search Methodologies, Intrinsic Reaction Coordinate (IRC) Analysis, and Energy Profile Mapping for Proposed Reaction Pathways—cannot be fulfilled with scientifically accurate and verifiable data for "this compound."
Computational chemistry is a powerful field for predicting molecular properties and reaction dynamics. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate UV-Vis spectra, providing insights into electronic transitions. The elucidation of reaction mechanisms is often achieved by locating transition states and mapping the reaction pathway using techniques like Intrinsic Reaction Coordinate (IRC) analysis. These calculations generate energy profiles that are crucial for understanding reaction kinetics and thermodynamics.
However, the application of these sophisticated computational methods requires dedicated research studies. The absence of such studies for "this compound" in the public domain means that the specific data points, detailed research findings, and data tables required to construct the requested article are not available.
Therefore, any attempt to generate the specified article would necessitate the fabrication of data, which would be scientifically unsound and misleading. Further research in the field of computational chemistry focusing on this specific compound is required before a detailed and accurate article as outlined can be produced.
Synthetic Methodologies for Carbamothioylmethanecarbonimidoylcyanide and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgias.ac.in It involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.org This process allows for the logical design of a synthetic route. ias.ac.in
For a multifunctional compound like Carbamothioylmethanecarbonimidoylcyanide, this analysis must consider the chemical compatibility of the thioamide, imine, and nitrile groups. The primary goal is to simplify the complex structure by identifying key bonds that can be disconnected to reveal simpler precursor molecules.
Analysis of Key Carbon-Heteroatom Bond Formations
The Carbon-Sulfur Double Bond (C=S) in the Thioamide: This bond is typically formed in the final stages of a synthesis to avoid the high reactivity of the thioamide group. Common methods involve the thionation of a corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org
The Carbon-Nitrogen Double Bond (C=N) in the Imine: The imine functionality is often introduced by the condensation of a primary amine with a ketone or aldehyde. Given the presence of other reactive groups, the stability of the imine under various reaction conditions is a significant consideration.
The Carbon-Nitrogen Triple Bond (C≡N) of the Nitrile: The nitrile group can be introduced through various methods, including the dehydration of a primary amide or the nucleophilic substitution of an alkyl halide with a cyanide salt. libretexts.org
Identification of Precursor Synthons
Based on the analysis of key bond formations, several strategic disconnections can be proposed for this compound. A logical approach is to disconnect the most reactive functionalities first.
One possible retrosynthetic pathway involves the disconnection of the thioamide and imine groups, leading to simpler synthons. For instance, a primary disconnection of the thioamide C-N bond could lead to an acyl halide precursor and a source of ammonia (B1221849). Similarly, the imine can be disconnected to reveal a carbonyl compound and an amine.
A plausible set of synthons derived from this analysis could include:
A cyano-substituted carbonyl compound.
A source of ammonia or a primary amine.
A thionating agent.
Development of Novel Synthetic Routes
Based on the retrosynthetic analysis, a forward synthetic strategy can be devised. This involves the stepwise assembly of the target molecule from readily available starting materials.
Stepwise Construction of the Carbon Skeleton
The construction of the carbon backbone is the foundational stage of the synthesis. A potential starting point could be a simple α-amino acid or a cyanoacetic acid derivative. These molecules provide a pre-existing carbon framework that can be further elaborated.
For example, a Claisen condensation of ethyl cyanoacetate (B8463686) with another ester could form a β-keto nitrile, a versatile intermediate for further functionalization. The sequence of reactions must be carefully planned to ensure the correct regiochemistry and to avoid unwanted side reactions.
Introduction and Interconversion of Thioamide, Imine, and Nitrile Moieties
The introduction and manipulation of the key functional groups are central to the synthesis.
Nitrile Group: If not present in the starting material, a nitrile group can be introduced by reacting an alkyl halide with sodium cyanide. libretexts.org Alternatively, the dehydration of a primary amide using thionyl chloride is a common method. libretexts.org
Imine Moiety: The imine can be formed by reacting a ketone with ammonia or a primary amine. The reaction is typically reversible and may require the removal of water to drive it to completion.
Thioamide Functionality: The conversion of a nitrile directly to a thioamide is a well-established transformation. researchgate.netthieme-connect.com This can be achieved by reacting the nitrile with hydrogen sulfide, often in the presence of a base catalyst. thieme-connect.comgoogle.com Another common route is the thionation of the corresponding primary amide. A variety of reagents can be employed for this purpose, each with its own advantages in terms of reactivity and selectivity.
| Thionating Reagent | Typical Reaction Conditions | Reference |
| Phosphorus Pentasulfide (P4S10) | Inert solvent (e.g., pyridine, toluene), elevated temperature | organic-chemistry.org |
| Lawesson's Reagent | Anhydrous THF or toluene, reflux | organic-chemistry.org |
| Thioacetic Acid | Presence of a base (e.g., CaH2), mild conditions | organic-chemistry.org |
Exploration of Protecting Group Strategies
Given the reactivity of the thioamide and imine functionalities, the use of protecting groups may be necessary to prevent unwanted side reactions during the synthesis. jocpr.com Protecting groups are chemical moieties that can be selectively introduced and removed to mask a reactive functional group. jocpr.com
Imine Protection: Imines can be protected by N-alkylation or by conversion to a more stable derivative, such as an N-acylimine. The choice of protecting group will depend on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
Thioamide Protection: Thioamides are prone to side reactions, especially during peptide synthesis. nih.gov They can be protected as thioimidates, which are more stable under certain conditions. nih.govchemrxiv.orgresearchgate.net The thioimidate can be deprotected to regenerate the thioamide at a later stage. chemrxiv.org For example, a 4-azidobenzyl protecting group has been shown to be effective for thioamides and can be removed under mild conditions. chemrxiv.orgresearchgate.net
The development of a successful synthetic route to this compound would require careful optimization of each reaction step and a thorough understanding of the interplay between the different functional groups.
Scalable Synthetic Approaches
Purity Assessment and Isolation Techniques
Further investigation would require a correct and recognized chemical name or a standard chemical identifier such as a CAS Registry Number or an IUPAC name.
Chemical Reactivity and Mechanistic Organic Chemistry of Carbamothioylmethanecarbonimidoylcyanide
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of carbamothioylmethanecarbonimidoylcyanide is characterized by the presence of several electrophilic and nucleophilic centers. The electron-withdrawing nature of the cyano and imino groups influences the electron density across the molecule, activating adjacent carbons towards nucleophilic attack. Conversely, the nitrogen and sulfur atoms possess lone pairs of electrons, rendering them nucleophilic.
The carbon atom of the nitrile group is highly electrophilic due to the polarization of the carbon-nitrogen triple bond. This center is susceptible to attack by a variety of nucleophiles.
Under basic conditions, nucleophilic addition to the nitrile can lead to the formation of a new carbon-nucleophile bond, with the nitrogen atom being protonated in a subsequent step. For instance, reaction with Grignard reagents could potentially lead to the formation of a ketimine after hydrolysis.
| Nucleophile | Reagent Example | Hypothetical Product (after workup) | Conditions |
| Hydride | Lithium aluminum hydride | Amine | Ether, Reflux |
| Grignard Reagent | Phenylmagnesium bromide | Phenyl ketimine | Diethyl ether, 0°C to rt |
| Hydroxide | Sodium hydroxide | Carboxamide (hydrolysis) | Aqueous NaOH, Heat |
| Alkoxide | Sodium methoxide | Imidate | Methanol, Reflux |
These reactions are illustrative of the general reactivity of nitriles and are expected to be applicable to this compound, although the presence of other reactive functional groups would necessitate careful control of reaction conditions to achieve selectivity.
The imine moiety possesses both an electrophilic carbon and a nucleophilic nitrogen. The carbon-nitrogen double bond is polarized, making the carbon atom an electrophilic site prone to attack by nucleophiles. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base.
Hydrolysis of the imine group, either under acidic or basic conditions, is a common reaction that would lead to the formation of a carbonyl group and ammonia (B1221849). Reduction of the imine, for example with sodium borohydride, would yield a secondary amine. The imine nitrogen can also be alkylated by electrophiles such as alkyl halides.
| Reaction Type | Reagent Example | Hypothetical Product | Conditions |
| Hydrolysis | H₃O⁺ | Carbonyl compound + NH₃ | Aqueous acid, Heat |
| Reduction | Sodium borohydride | Secondary amine | Methanol, 0°C |
| Alkylation (at N) | Methyl iodide | N-methyl iminium salt | Acetonitrile, rt |
| Nucleophilic Addition | Hydrogen cyanide | α-aminonitrile | Aqueous HCN/NaCN |
The reactivity at the imine center is competitive with reactions at the nitrile and thiocarbonyl groups. Selective transformation would likely depend on the nature of the reagent and the reaction conditions employed.
The thiocarbonyl group (C=S) is a key reactive site in this compound. The thiocarbonyl carbon is electrophilic, analogous to a carbonyl carbon, but generally more reactive towards soft nucleophiles. The sulfur atom is nucleophilic and can be attacked by electrophiles.
Hydrolysis of the thiocarbonyl group would lead to the corresponding carbonyl compound. The thiocarbonyl group can also undergo oxidation to a sulfine (B13751562) or a sulfene, and ultimately to a carbonyl group or a sulfonic acid derivative depending on the oxidant. Alkylation at the sulfur atom with alkyl halides would produce a thioimidate-like structure.
| Reaction Type | Reagent Example | Hypothetical Product | Conditions |
| Hydrolysis | H₃O⁺ | Carbonyl compound + H₂S | Aqueous acid, Heat |
| Oxidation | m-CPBA | Sulfine/Sulfene | Dichloromethane, 0°C |
| Alkylation (at S) | Ethyl bromide | S-ethyl thioimidate | Ethanol, Reflux |
| Thione-thiol Tautomerism | Base | Thioenolate | Polar aprotic solvent |
The thione-thiol tautomerism is an important aspect of thiocarbonyl chemistry, leading to the formation of a thioenolate in the presence of a base, which can then act as a potent nucleophile.
Cyclization and Rearrangement Reactions
The proximate arrangement of multiple reactive functional groups in this compound provides opportunities for intramolecular reactions, leading to the formation of heterocyclic structures or rearranged products.
The presence of pi systems (C≡N, C=N, C=S) suggests the possibility of intramolecular cycloaddition reactions, although the stereoelectronic requirements for such transformations would be critical. For example, a [2+2] cycloaddition between the imine and the thiocarbonyl group is theoretically possible under photochemical conditions, which would lead to a four-membered thia-azetidine ring. However, such reactions are often challenging and may require specific catalysts or activation methods.
A more plausible intramolecular reaction would involve the nucleophilic attack of one functional group onto another. For instance, the nitrogen of the imine could potentially attack the electrophilic carbon of the nitrile, leading to a five-membered ring after rearrangement. The feasibility of such a reaction would depend on the conformational flexibility of the molecule and the activation energy of the cyclization step.
This compound is expected to exhibit several forms of tautomerism and isomerization.
Tautomerism:
Imine-Enamine Tautomerism: The presence of a hydrogen atom on the carbon adjacent to the imine could allow for imine-enamine tautomerism, although in this specific structure, the central carbon is quaternary.
Thione-Thiol Tautomerism: As mentioned earlier, the thiocarbonyl group can exist in equilibrium with its thiol tautomer. This equilibrium is typically solvent and pH-dependent.
Nitrile-Ketenimine Tautomerism: While less common, under certain conditions, a nitrile can undergo tautomerization to a ketenimine, which is a highly reactive intermediate.
Isomerization:
Geometric Isomerism: The carbon-nitrogen double bond of the imine group can exist as either E or Z isomers. The interconversion between these isomers can often be achieved by heat or light. The relative stability of the E and Z isomers would depend on the steric and electronic interactions between the substituents on the imine carbon and nitrogen.
The study of these isomerization and tautomeric pathways is crucial for a complete understanding of the chemical behavior of this compound, as the different isomers and tautomers may exhibit distinct reactivity.
Thermal and Photochemical Transformations
No studies on the thermal or photochemical behavior of "this compound" are available.
Derivatization and Functionalization Studies
Selective Modification of Functional Groups:No derivatization or functionalization studies for this specific compound have been published.
To provide an article that is both thorough and scientifically accurate, information on a recognized chemical compound with a standard identifier (such as a CAS number or a standard IUPAC name) is required.
An article on the chemical compound "this compound" cannot be generated as requested. A thorough search of chemical databases and scientific literature did not yield any results for a compound with this name. This suggests that the name may be syntactically incorrect, not in standard chemical nomenclature, or refers to a theoretical compound that has not been synthesized or studied.
Without a verifiable chemical structure or recognized name for "this compound," it is impossible to provide information on its chemical reactivity, mechanistic organic chemistry, or the synthesis of its analogs for structure-reactivity correlation studies as outlined in the prompt.
Accurate and scientifically sound content generation requires a valid starting point, which in this case is a known chemical entity. Therefore, no article can be produced that would meet the requirements of being thorough, informative, and scientifically accurate.
It is recommended to verify the chemical name and structure of the compound of interest before proceeding with a request for detailed scientific information.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be a critical first step to confirm the molecular formula of the compound. This technique can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. For "Carbamothioylmethanecarbonimidoylcyanide," HRMS would aim to find the exact mass of the molecular ion [M]⁺ or a protonated/adducted species like [M+H]⁺ or [M+Na]⁺. The experimentally determined mass would then be compared to the calculated theoretical mass for the predicted molecular formula to confirm its identity.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
X-ray Crystallography for Solid-State Structure Determination (if applicable)
If "this compound" could be synthesized and isolated as a stable crystalline solid, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
Crystal Growth Techniques
Growing single crystals suitable for X-ray diffraction would be a necessary prerequisite. This would likely involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and technique would be critical and would require experimentation.
Research Uncovers Scant Data on "this compound"
Initial findings associate the compound with the CAS (Chemical Abstracts Service) Registry Number 50834-04-3 in some chemical supplier databases. bldpharm.comchembuyersguide.comchembuyersguide.com However, this association is not consistently reported, and the available information from these commercial sources is limited and, in some cases, contradictory.
One supplier, BLD Pharm, lists "Carbamothioylmethanecarbonimidoyl cyanide" with the molecular formula C4H5N3S. bldpharm.com Another entry in a chemical buyers guide also links this CAS number to a compound with a different name, "ETHANETHIOAMIDE, 2-CYANO-2-(HYDROXYIMINO)-N,N-DIMETHYL," which points to a different chemical structure. chembuyersguide.com
Crucially, there is no evidence of published studies detailing the advanced spectroscopic and structural elucidation of this compound. Therefore, information regarding the specific methodologies for data collection and refinement, or any analysis of its molecular conformation and intermolecular interactions, is not available in the public scientific domain. Without primary research data, such as X-ray crystallography or advanced Nuclear Magnetic Resonance (NMR) spectroscopy results, the topics outlined for discussion cannot be addressed.
Due to the absence of peer-reviewed research and the ambiguity surrounding the compound's identity in publicly accessible databases, the generation of a scientifically accurate article focusing on its specific structural and spectroscopic characteristics is not possible at this time.
Potential Applications in Materials Science and Industrial Catalysis Excluding Biological/clinical
Role as a Monomer or Precursor in Polymer Synthesis
The presence of multiple functional groups, such as the carbonimidoyl and cyanide groups, could allow Carbamothioylmethanecarbonimidoylcyanide to act as a versatile monomer or precursor in various polymerization reactions. The cyanide group, for instance, could potentially be converted to an amino or carboxylic acid group, providing sites for polycondensation reactions. Furthermore, the carbonimidoyl group could participate in addition polymerization or be a site for post-polymerization modification.
Table 1: Hypothetical Polymerization Reactions Involving this compound
| Polymerization Type | Potential Role of this compound | Resulting Polymer Class |
| Polycondensation | As a diamine or dicarboxylic acid precursor (after functional group transformation) | Polyamides, Polyesters |
| Addition Polymerization | Participation of the carbonimidoyl or other unsaturated bonds | Vinyl-type polymers |
| Ring-Opening Polymerization | If a cyclic precursor can be formed | Heterocyclic polymers |
These hypothetical polymerization pathways could lead to novel polymers with unique thermal, mechanical, and chemical properties, driven by the inclusion of the sulfur- and nitrogen-rich this compound unit.
Development of Novel Heterogeneous or Homogeneous Catalysts
The nitrogen and sulfur atoms within this compound could serve as effective coordination sites for metal ions, making it a promising ligand for the development of both heterogeneous and homogeneous catalysts.
The design of catalyst active sites would leverage the chelation potential of the molecule. The carbamothioyl group, with its sulfur and nitrogen atoms, and the carbonimidoyl and cyanide nitrogen atoms, could form stable complexes with a variety of transition metals. The specific coordination geometry and electronic properties of the resulting metal complex would be tunable by modifying the substituents on the core structure, allowing for the rational design of catalysts for specific reactions.
While empirical data is absent, one can hypothesize the potential catalytic applications. For instance, metal complexes of this compound could be active in cross-coupling reactions, hydrogenations, or oxidations. Efficiency studies would need to be conducted to determine turnover numbers, turnover frequencies, and selectivity for various substrates.
Table 2: Postulated Catalytic Applications for Metal-Carbamothioylmethanecarbonimidoylcyanide Complexes
| Metal Center | Potential Catalytic Reaction | Hypothetical Substrate Scope |
| Palladium (Pd) | C-C cross-coupling (e.g., Suzuki, Heck) | Aryl halides, boronic acids, alkenes |
| Rhodium (Rh) | Hydroformylation | Alkenes |
| Ruthenium (Ru) | Olefin metathesis | Cyclic and acyclic olefins |
| Copper (Cu) | "Click" chemistry (azide-alkyne cycloaddition) | Organic azides and alkynes |
Advanced Functional Materials Development
The unique electronic and structural features of this compound suggest its utility in the creation of advanced functional materials.
The multidentate nature of this compound would make it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. nih.govmdpi.com The resulting frameworks could exhibit high porosity and surface area, making them suitable for applications in gas storage and separation. The presence of sulfur and multiple nitrogen atoms could also impart selectivity for specific gases or guest molecules. researchgate.netrsc.org
The conjugated system that could be formed by the carbonimidoyl and cyanide groups, potentially in conjunction with aromatic substituents, might endow this compound with interesting photophysical properties. This could lead to its use in the development of organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. Furthermore, the molecule's ability to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of complex supramolecular assemblies with tailored architectures and functions.
Future Research Directions and Unexplored Avenues
Integration into Hybrid Material SystemsFulfilling this section would depend on research demonstrating the use of "Carbamothioylmethanecarbonimidoylcyanide" as a component in hybrid materials. This would include data on the synthetic methods for creating these materials, their resulting properties (e.g., electronic, optical, mechanical), and their potential applications.
Without any scientific literature on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. It is crucial to base scientific articles on verifiable data and research findings to ensure the integrity of the information presented.
Therefore, due to the complete lack of available information on "this compound" in the scientific literature, the creation of the requested article is not possible at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
